(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a benzofuran core, and a dibutylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Biphenyl Group: This step often involves coupling reactions, such as Suzuki or Stille coupling, to attach the biphenyl moiety to the benzofuran core.
Addition of the Dibutylamino Group: This is usually done through nucleophilic substitution reactions, where a dibutylamine is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dibutylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a probe for studying biological processes due to its unique structure.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
ML402: A selective activator of potassium channels.
Memantine: Used in the treatment of neurological disorders.
Diethyl malonate: A precursor in the synthesis of various compounds.
Uniqueness
What sets (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one apart is its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C30H33NO3 |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-[(4-phenylphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C30H33NO3/c1-3-5-18-31(19-6-4-2)21-26-27(32)17-16-25-29(33)28(34-30(25)26)20-22-12-14-24(15-13-22)23-10-8-7-9-11-23/h7-17,20,32H,3-6,18-19,21H2,1-2H3/b28-20- |
InChI Key |
CRCBCJHQJNLBSR-RRAHZORUSA-N |
Isomeric SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)C4=CC=CC=C4)/C2=O)O |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)C4=CC=CC=C4)C2=O)O |
Origin of Product |
United States |
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